molecular formula C16H17FN2O3 B5849192 1-(3,4-Dimethoxyphenyl)-3-(3-fluoro-4-methylphenyl)urea

1-(3,4-Dimethoxyphenyl)-3-(3-fluoro-4-methylphenyl)urea

Cat. No.: B5849192
M. Wt: 304.32 g/mol
InChI Key: PPIAKRFGJAIXBF-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-(3-fluoro-4-methylphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3/c1-10-4-5-11(8-13(10)17)18-16(20)19-12-6-7-14(21-2)15(9-12)22-3/h4-9H,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIAKRFGJAIXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(3-fluoro-4-methylphenyl)urea typically involves the reaction of 3,4-dimethoxyaniline with 3-fluoro-4-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-3-(3-fluoro-4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(3-fluoro-4-methylphenyl)urea would depend on its specific application. For example, if it is used as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with their cell wall synthesis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-phenylurea: Lacks the fluoro and methyl substituents.

    1-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)urea: Lacks the fluoro substituent.

    1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)urea: Lacks the methyl substituent.

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